molecular formula C12H12Cl2N2 B3252780 6,7-Dichloro-2-methyl-3-propylquinoxaline CAS No. 219528-43-5

6,7-Dichloro-2-methyl-3-propylquinoxaline

Cat. No. B3252780
CAS RN: 219528-43-5
M. Wt: 255.14 g/mol
InChI Key: PUOLIAVPVWVRRX-UHFFFAOYSA-N
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Description

Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring. Derivatives of quinoxaline, like the one you mentioned, are often synthesized for their diverse biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives usually involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. The specific synthesis pathway for “6,7-Dichloro-2-methyl-3-propylquinoxaline” would depend on the starting materials and reaction conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12Cl2N2, indicating that it contains 12 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, depending on the functional groups present and the reaction conditions. They can participate in reactions such as halogenation, nitration, alkylation, and many others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

6,7-Dichloro-2-methyl-3-propylquinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Singh et al. (2010) explored the synthesis of various quinoxaline derivatives with optimized antimicrobial properties. This study indicated the potential of this compound derivatives in the development of new antimicrobial agents (Singh et al., 2010).

Hydrolysis and Reaction Studies

Iwanami et al. (1964) conducted research on the hydrolysis of quinoxaline derivatives, providing insights into the chemical behavior and potential applications of compounds like this compound in various chemical reactions (Iwanami et al., 1964).

Synthesis for Anti-Tubercular Agents

Quinoxaline derivatives, including those related to this compound, have been explored for their potential as anti-tubercular agents. Srinivasarao et al. (2020) synthesized a series of quinoxaline derivatives and evaluated them against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Srinivasarao et al., 2020).

NMDA Receptor Antagonists

Research by Cai et al. (1997) involved the study of 1,4-dihydroquinoxaline-2,3-diones, closely related to this compound, as antagonists for the glycine site of the NMDA receptor. This work contributes to the understanding of these compounds' potential in neurological applications (Cai et al., 1997).

Synthesis for Analytical Chemistry Applications

McLellan and Thornalley (1992) explored the synthesis of quinoxaline derivatives, including methods to produce 6,7-dimethoxy-2-methylquinoxaline, for use in chromatographic assays. This indicates the utility of such compounds in analytical chemistry and biological sample analysis (McLellan & Thornalley, 1992).

Crystal Structure Analysis

The research by Fu et al. (2015) on novel N-Acyl-N′-Dichloroacetyl-6,7-Dichloro-1,2,3,4-Tetrahydroquinoxalines Derivatives includes the crystal structure determination, offering valuable information on the structural properties of such compounds (Fu et al., 2015).

Mechanism of Action

The mechanism of action of quinoxaline derivatives depends on their specific biological activity. Some quinoxaline derivatives have been found to have antimicrobial, antifungal, antiviral, and anticancer activities. The exact mechanism of action would need to be determined through biological testing .

Safety and Hazards

The safety and hazards associated with “6,7-Dichloro-2-methyl-3-propylquinoxaline” would need to be determined through safety testing. In general, handling of chemical compounds should always be done with appropriate safety precautions .

Future Directions

The future directions for research on “6,7-Dichloro-2-methyl-3-propylquinoxaline” would likely involve further exploration of its biological activities and potential applications. This could include testing against various disease models, or modification of the structure to enhance its activity .

properties

IUPAC Name

6,7-dichloro-2-methyl-3-propylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2/c1-3-4-10-7(2)15-11-5-8(13)9(14)6-12(11)16-10/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOLIAVPVWVRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC(=C(C=C2N=C1C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271006
Record name 6,7-Dichloro-2-methyl-3-propylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219528-43-5
Record name 6,7-Dichloro-2-methyl-3-propylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219528-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-2-methyl-3-propylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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